molecular formula C17H15N3O2 B2823886 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899947-03-6

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2823886
CAS RN: 899947-03-6
M. Wt: 293.326
InChI Key: LORNKTVRUMQEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea, also known as APIU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APIU is a urea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been explored in laboratory experiments.

Scientific Research Applications

Anticancer Activity

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, AIU interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further studies are needed to explore its efficacy in vivo and potential synergies with existing chemotherapeutic agents .

Anti-Inflammatory Properties

AIU exhibits anti-inflammatory effects by modulating key pathways, such as NF-κB and COX-2. It suppresses the release of pro-inflammatory cytokines and reduces tissue damage. These properties make it a candidate for developing novel anti-inflammatory drugs .

Neuroprotection

Researchers have investigated AIU’s neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. These findings suggest its potential as a therapeutic agent for neuroprotection .

Antimicrobial Activity

AIU exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits growth. Its broad-spectrum activity warrants further exploration for drug development .

Antiviral Potential

Preliminary studies indicate that AIU may inhibit viral replication. It has shown activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are investigating its mechanisms of action and potential clinical applications .

Antioxidant Effects

AIU scavenges free radicals and protects cells from oxidative damage. Its antioxidant properties make it relevant for preventing age-related diseases and promoting overall health .

properties

IUPAC Name

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11(21)12-5-4-6-13(9-12)19-17(22)20-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNKTVRUMQEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea

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